N,N,1-Trimethylpiperidine-4-carboxamide
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Overview
Description
N,N,1-Trimethylpiperidine-4-carboxamide is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1-Trimethylpiperidine-4-carboxamide typically involves the reaction of piperidine derivatives with methylating agents. One common method is the reaction of 4-piperidone with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N,1-Trimethylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N,N,1-Trimethylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N,N,1-Trimethylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpiperidine-4-carboxamide: Similar in structure but with fewer methyl groups.
N-Methylpiperidine-4-carboxamide: Contains only one methyl group attached to the nitrogen atom.
Piperidine-4-carboxamide: The parent compound without any methyl groups.
Uniqueness
N,N,1-Trimethylpiperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H18N2O |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N,N,1-trimethylpiperidine-4-carboxamide |
InChI |
InChI=1S/C9H18N2O/c1-10(2)9(12)8-4-6-11(3)7-5-8/h8H,4-7H2,1-3H3 |
InChI Key |
MORFIZKYBRXBGO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C(=O)N(C)C |
Origin of Product |
United States |
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